molecular formula C10H10N3NaO3S B1356961 Sulfamethoxazole sodium CAS No. 4563-84-2

Sulfamethoxazole sodium

Cat. No. B1356961
CAS RN: 4563-84-2
M. Wt: 275.26 g/mol
InChI Key: LARLNXOUTTUXPN-UHFFFAOYSA-N
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Description

Sulfamethoxazole sodium (SMZ-Na) is an antibiotic used to treat bacterial infections. It falls under the class of sulfonamides and is effective against both gram-negative and gram-positive bacteria, including Escherichia coli and Listeria monocytogenes. Common side effects include nausea, vomiting, loss of appetite, and skin rashes. SMZ-Na is often administered in combination with trimethoprim (SMX-TMP) to enhance its efficacy .


Synthesis Analysis

Sulfamethoxazole is synthesized by a reaction involving 3-amino-5-methylisoxazole and sulfanilamide. The heterocyclic component, 3-amino-5-methylisoxazole, plays a crucial role in the synthesis process. The reaction occurs under cryogenic conditions with bases, resulting in the formation of sulfamethoxazole sodium. This method enhances the solubility of sulfamethoxazole and improves its color properties .


Molecular Structure Analysis

The chemical formula of sulfamethoxazole is C₁₀H₁₁N₃O₃S, with a molar mass of 253.28 g/mol. Its 3D molecular structure consists of a benzene ring attached to a sulfonamide group and an isoxazole ring. The compound resembles a component of folic acid and inhibits folic acid synthesis in bacteria, leading to bacteriostatic effects .


Chemical Reactions Analysis

Sulfamethoxazole undergoes various chemical reactions. For instance, it can be diazotized using sodium nitrite and hydrochloric acid, resulting in the formation of sulfanilamide. Additionally, it reacts with other compounds during its degradation process, producing degradation products and potentially forming disinfection byproducts .


Physical And Chemical Properties Analysis

  • Absorption : Rapidly absorbed following oral administration

Scientific Research Applications

Microbial Degradation in the Environment

  • Environmental Pollutant and Microbial Degradation : Sulfamethoxazole (SMX) is identified as a ubiquitous pollutant in the environment. Research highlights the role of microorganisms capable of degrading SMX, including both mixed and pure cultures. Factors such as temperature, pH, initial SMX concentration, and additional carbon sources influence the biodegradation process. The metabolic pathways of SMX degradation are also summarized (Wang & Wang, 2018).

Photocatalytic Degradation

  • Treatment with TiO2 and WO3 Nanoparticles : Utilizing TiO2 and WO3 nanoparticles as catalysts for photocatalytic degradation of SMX is effective. Factors like catalyst dosage, pH value, and initial pollutant concentration significantly affect the removal efficiency. This study provides insights into optimizing conditions for effective SMX degradation in water treatment processes (Beheshti et al., 2019).

Biodegradation Efficiency

  • Simultaneous Biodegradation and Nitrogen Conversion : Achromobacter sp. JL9 can co-metabolize SMX and sodium acetate as carbon sources for bacterial growth and nitrogen conversion. This study demonstrates the crucial roles of carbon and nitrogen in SMX biodegradation and biotoxicity reduction (Liang & Hu, 2019).

Antibiotic Resistance and Microbial Electrolysis Cells

  • Antibiotic Resistance and Microbial Community Analysis : Investigating the impact of SMX on bacterial communities and antibiotic resistance genes in microbial electrolysis cells, this study found that higher concentrations of SMX enhanced bioelectrochemical reactions and degradation efficiency. This research indicates potential applications in wastewater treatment and controlling the spread of antibiotic resistance (Xue, Zhou, & Li, 2019).

Advanced Oxidation Techniques

  • Degradation by Ultrasound/PW12/KI/H2O2 System : The advanced oxidation technique using a combination of ultrasound, KI, H2O2, and PW12 has been explored for SMX degradation. This approach is valuable for removing organic pollution and purifying the environment (Zhang, Wang, Duan, & Jiang, 2021).

Photodegradation in Environmental Samples

  • Role of pH, Organic Matter, and Salinity : This study investigates the photodegradation of SMX under various environmental conditions. Factors like pH, salinity, and dissolved organic matter significantly influence the photodegradation rate, affecting the fate and persistence of SMX in aquatic environments (Oliveira et al., 2019).

Electrochemical Detection and Analysis

  • Nanostructure Electrochemical Sensor Development : A study focused on fabricating a nanostructure electrochemical sensor based on a carbon paste electrode modified with ionic liquid and Fe3O4/ZIF-67 for the electrocatalytic detection of sulfamethoxazole. This research highlights the potential for developing sensitive and effective sensors for monitoring SMX in various environments (Shahsavari et al., 2021).

Colorimetric Analysis of Chemical Interactions

  • Stability Constant of Sulfamethoxazole-Cu(II) Complex : Investigating the chemical interaction between sulfamethoxazole and Cu(II), this study utilized colorimetric determination to assess the stability constant of the complex at different temperatures. This research provides insights into the potential chelating properties of sulfamethoxazole (Ikpeazu, Otuokere, & Igwe, 2020).

Impact on Microbial Communities

  • Effect on River Water Ecosystem : A study examining the persistence of sulfamethoxazole in river water ecosystems revealed its impact on the natural microbial community and the Lemna minor plant. The research highlights the ecological implications of SMX contamination in natural water bodies (Grenni et al., 2019).

Safety And Hazards

  • Allergic Reactions : Can include hypersensitivity reactions such as urticaria, angioedema, and anaphylaxis

Future Directions

Research on sulfamethoxazole continues to explore novel crystalline forms, improved solubility, and optimized drug formulations. Further investigations into its environmental impact, degradation pathways, and potential alternatives are essential for sustainable antibiotic use .

properties

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N3O3S.Na/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARLNXOUTTUXPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N3NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301339615
Record name Sodium sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamethoxazole sodium

CAS RN

4563-84-2
Record name Sulfamethoxazole sodium [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004563842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium sulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301339615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium N-(5-methylisoxazol-3-yl)sulphanilamidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFAMETHOXAZOLE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ0X8H59AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
CM Sun, YY Xu, W Yan, L Liu, HH Wu, YL Zhou - China Poultry, 2016 - cabdirect.org
… Abstract : The aim of this paper was to study the elimination of sulfamethoxazole sodium suspension in chickens, and formulate the drug withdrawal period of this preparation. A total of …
Number of citations: 0 www.cabdirect.org
DI Rojas, AL Acevedo, F Munoz - Journal of Advanced Oxidation …, 2015 - degruyter.com
… This can be confirmed by comparing the rate constants of these drugs with ozone which are: 2.5 x 106; 1 x 106 y 9.1 ± 1 M-1 s-1 (4), for sulfamethoxazole sodium diclofenac and …
Number of citations: 7 www.degruyter.com
TY Mahmoud, SB Dikran, AK Mohammed - Ibn AL-Haitham Journal For Pure …, 2017 - iasj.net
A simple, accurate and precise spectrophotometric method has been developed for the analysis of sulfamethoxazole (SMZ) in pure form and pharmaceutical preparation. The method …
Number of citations: 1 www.iasj.net
S Coyne, N Rosenfeld, T Lambert… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Acinetobacter baumannii is a major nosocomial pathogen which frequently develops multidrug resistance by acquisition of antibiotic resistance genes and overexpression of intrinsic …
Number of citations: 380 journals.asm.org
KP Klugman, HJ Koornhof… - American journal of …, 1986 - jamanetwork.com
… 21 from clinical specimens, showed resistance to tetracycline, erythromycin, clindamycin, trimethoprim, and a combination product of trimethoprim and sulfamethoxazole sodium (co-…
Number of citations: 82 jamanetwork.com
Y Fujiwara, N Inomata, S Ishida, M Miyakawa… - Contact …, 2017 - europepmc.org
Contact urticaria syndrome caused by sulfamethoxazole sodium contained in eye drops. - Abstract - Europe PMC … Contact urticaria syndrome caused by sulfamethoxazole sodium …
Number of citations: 5 europepmc.org
S NAKATSUJI, RIE NAKANO, MIE KAWANO… - Chemical and …, 1982 - jstage.jst.go.jp
5-(p-Dimethylaminophenyl)-2, 4-pentadienal (DAPDA) was conveniently prepared from p-dimethylaminobenzaldehyde by using readily available 4-(tert-butylthio)-3-buten-2-one as the …
Number of citations: 13 www.jstage.jst.go.jp
MC Huang, HO Ho, KC Wen… - Journal of Food and Drug …, 2002 - jfda-online.com
… and quick method for routine quantitative analysis of tetrahydrozoline hydrochloride in an ophthalmic solution that contains a relatively high concentration of sulfamethoxazole sodium …
Number of citations: 7 www.jfda-online.com
B Thienpont, A Tingaud-Sequeira, E Prats… - … science & technology, 2011 - ACS Publications
Thyroxine-immunofluorescence quantitative disruption test (TIQDT) was designed to provide a simple, rapid, alternative bioassay for assessing the potential of chemical pollutants and …
Number of citations: 98 pubs.acs.org
K Ranjan, F Brandão, JAV Morais… - … of Photochemistry and …, 2021 - Elsevier
Cryptococcus is a globally distributed fungal pathogen that primarily afflicts immunocompromised individuals. The therapeutic options are limited and include mostly amphotericin B or …
Number of citations: 6 www.sciencedirect.com

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